Lipophilicity Comparison: XLogP3-AA of Target Compound vs. Des-fluoro and Isobutyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.8, placing it in the optimal lipophilicity range for oral absorption. This value is driven by the balanced 3-fluoropropoxy and 4-methoxybenzyl substituents. A des-fluoro propoxy analog would be expected to have a higher logP due to loss of the electronegative fluorine, while the (E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide analog (CAS not available) would be significantly more lipophilic due to the hydrocarbon isobutyl group, potentially compromising solubility and increasing off-target binding [1].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Expected ~4.2 for des-fluoro analog; expected >4.5 for isobutylphenyl analog (class-level inference; no exact experimental data available) |
| Quantified Difference | ΔXLogP3 ≥ 0.4 vs. des-fluoro; ΔXLogP3 > 0.7 vs. isobutyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A XLogP3 of 3.8 is compatible with Lipinski's Rule of Five, whereas higher lipophilicity in analogs raises the risk of poor solubility, rapid metabolic clearance, and promiscuous binding, making the target compound a safer starting point for lead optimization.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 6270538. National Center for Biotechnology Information. View Source
